molecular formula C30H27N3O8S2 B12740307 6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid CAS No. 94158-29-9

6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid

Cat. No.: B12740307
CAS No.: 94158-29-9
M. Wt: 621.7 g/mol
InChI Key: KKKVGGRHXURFQA-DICXZTSXSA-N
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Description

6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, ethoxy, and pyrazolyl groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: The initial step often involves the condensation of 4-ethoxy-3-sulphophenylamine with benzaldehyde derivatives to form intermediate Schiff bases.

    Cyclization: The Schiff bases undergo cyclization reactions in the presence of catalysts to form pyrazoline derivatives.

    Sulfonation: The final step involves the sulfonation of the pyrazoline derivatives to introduce the sulfonic acid groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Acidic or basic catalysts for cyclization and condensation reactions

Major Products

The major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.

Medicine

The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique chemical properties may contribute to the design of drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, the compound is used in the production of dyes and pigments. Its sulfonic acid groups enhance the solubility and stability of the dyes, making them suitable for various applications.

Mechanism of Action

The mechanism of action of 6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and electrostatic forces. The compound’s sulfonic acid groups play a crucial role in these interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7-[[[[6-[(4-ethoxy-3-sulphophenyl)azo]-5-hydroxy-7-sulpho-2-naphthyl]amino]carbonyl]amino]-4-hydroxy-3-[(6-sulpho-2-naphthyl)azo]naphthalene-2-sulphonic acid
  • 4-ethoxy-3-sulphophenylamine derivatives

Uniqueness

Compared to similar compounds, 6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid stands out due to its unique combination of functional groups. The presence of both sulfonic acid and pyrazolyl groups enhances its reactivity and versatility in various chemical reactions. Additionally, its ability to form stable complexes with enzymes and proteins makes it valuable for scientific research and industrial applications.

Properties

CAS No.

94158-29-9

Molecular Formula

C30H27N3O8S2

Molecular Weight

621.7 g/mol

IUPAC Name

6-[(4Z)-4-[[4-(4-ethoxy-N-methyl-3-sulfoanilino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C30H27N3O8S2/c1-4-41-28-14-12-24(18-29(28)43(38,39)40)32(3)23-9-5-20(6-10-23)15-27-19(2)31-33(30(27)34)25-11-7-22-17-26(42(35,36)37)13-8-21(22)16-25/h5-18H,4H2,1-3H3,(H,35,36,37)(H,38,39,40)/b27-15-

InChI Key

KKKVGGRHXURFQA-DICXZTSXSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)N(C)C2=CC=C(C=C2)/C=C\3/C(=NN(C3=O)C4=CC5=C(C=C4)C=C(C=C5)S(=O)(=O)O)C)S(=O)(=O)O

Canonical SMILES

CCOC1=C(C=C(C=C1)N(C)C2=CC=C(C=C2)C=C3C(=NN(C3=O)C4=CC5=C(C=C4)C=C(C=C5)S(=O)(=O)O)C)S(=O)(=O)O

Origin of Product

United States

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